Propargyl-PEG1-NHS ester

Catalog No.
S540303
CAS No.
1174157-65-3
M.F
C10H11NO5
M. Wt
225.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG1-NHS ester

CAS Number

1174157-65-3

Product Name

Propargyl-PEG1-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate

Molecular Formula

C10H11NO5

Molecular Weight

225.2

InChI

InChI=1S/C10H11NO5/c1-2-6-15-7-5-10(14)16-11-8(12)3-4-9(11)13/h1H,3-7H2

InChI Key

AEPAPCMLHMUFQW-UHFFFAOYSA-N

SMILES

C#CCOCCC(=O)ON1C(=O)CCC1=O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG1-NHS ester

Description

The exact mass of the compound Propargyl-PEG1-NHS ester is 225.0637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG1-NHS ester

is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .

Propargyl-PEG1-NHS ester is a synthetic compound characterized by its unique structure, which includes a polyethylene glycol (PEG) spacer, a propargyl group, and a N-hydroxysuccinimide (NHS) ester. The molecular formula for this compound is C10H11NO5C_{10}H_{11}NO_{5}, and it is often utilized in bioconjugation applications due to its ability to selectively react with primary amines found in biomolecules . The propargyl group serves as a reactive handle for subsequent chemical modifications, particularly through click chemistry reactions, while the NHS ester facilitates the formation of stable amide bonds with amine-containing compounds .

Propargyl-PEG1-NHS ester functions as a linker molecule. The NHS ester group reacts with the primary amine of a biomolecule, forming an amide bond and attaching the molecule to the bioconjugate. The terminal alkyne group then participates in the CuAAC reaction with an azide-tagged molecule (often a drug, imaging agent, or targeting moiety), leading to the formation of a stable triazole linkage and the final bioconjugate [].

The primary chemical reaction involving Propargyl-PEG1-NHS ester is the conjugation with primary amines. At physiological pH (around 7.4), the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for biological applications. Following the formation of the amide bond, the terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, allowing for further functionalization with azide-tagged molecules .

Reaction Scheme

Propargyl PEG1 NHS ester+Primary AmineAmide Bonded Conjugate+N hydroxysuccinimide\text{Propargyl PEG1 NHS ester}+\text{Primary Amine}\rightarrow \text{Amide Bonded Conjugate}+\text{N hydroxysuccinimide}
Amide Bonded Conjugate+AzideCuBioconjugate\text{Amide Bonded Conjugate}+\text{Azide}\xrightarrow{\text{Cu}}\text{Bioconjugate}

Propargyl-PEG1-NHS ester exhibits significant biological activity primarily due to its role in bioconjugation. By enabling the covalent attachment of drugs, imaging agents, or targeting moieties to biomolecules, it enhances their therapeutic and diagnostic potential. Its application in antibody-drug conjugates (ADCs) allows for targeted delivery of therapeutics, thereby increasing efficacy while minimizing off-target effects . Additionally, its stability under physiological conditions makes it an attractive choice for in vivo applications.

The synthesis of Propargyl-PEG1-NHS ester typically involves several steps:

  • Starting Materials: Propargyl alcohol is reacted with a suitable activated PEG derivative.
  • Coupling Reaction: The resulting product is then coupled with N-hydroxysuccinimide to form the NHS ester.
  • Purification: The final product is purified through standard methods such as chromatography.

Variations in synthesis may occur depending on specific requirements or desired modifications .

Propargyl-PEG1-NHS ester has diverse applications across various fields:

  • Bioconjugation: It is extensively used for modifying proteins, peptides, and antibodies for therapeutic purposes.
  • Drug Delivery: Its ability to form stable conjugates makes it ideal for targeted drug delivery systems.
  • Imaging: It can be employed in the development of imaging agents that require precise attachment to biomolecules.
  • Chemical Biology: Researchers utilize it for identifying nucleophilic ligandable hotspots through chemoproteomic approaches .

Studies have demonstrated that Propargyl-PEG1-NHS ester can effectively facilitate interactions between biomolecules and small molecules via click chemistry. This property is particularly useful in understanding protein-protein interactions and developing new therapeutic strategies. The specificity and efficiency of the CuAAC reaction allow researchers to create complex biomolecular architectures that can be studied in detail .

Several compounds share structural similarities with Propargyl-PEG1-NHS ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Propargyl-NHS EsterAlkyne group with NHS esterSimpler structure; lacks PEG spacer
Azido-PEG-NHS EsterAzide group with NHS esterAllows for different click reactions
Maleimide-PEG EsterMaleimide functional groupReacts specifically with thiols
Biotin-PEG-NHS EsterBiotin moiety attached to PEG and NHS esterStrong affinity for streptavidin

Propargyl-PEG1-NHS ester stands out due to its combination of a propargyl group and PEG spacer, which provides enhanced solubility and reduced steric hindrance, making it particularly effective for bioconjugation applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Exact Mass

225.0637

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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